molecular formula C6H4F3NO B3288432 (2,3,6-Trifluoro-4-pyridyl)methanol CAS No. 852098-48-7

(2,3,6-Trifluoro-4-pyridyl)methanol

Cat. No.: B3288432
CAS No.: 852098-48-7
M. Wt: 163.1 g/mol
InChI Key: ADIUJVOFSWZKOP-UHFFFAOYSA-N
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Description

(2,3,6-Trifluoro-4-pyridyl)methanol is a fluorinated organic compound with the molecular formula C₆H₄F₃NO It is characterized by the presence of three fluorine atoms attached to a pyridine ring and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,6-Trifluoro-4-pyridyl)methanol typically involves the introduction of fluorine atoms into the pyridine ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of 2,3,6-trifluoropyridine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C)

    Solvent: Polar solvents such as methanol or ethanol

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (2,3,6-Trifluoro-4-pyridyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of (2,3,6-Trifluoro-4-pyridyl)aldehyde or (2,3,6-Trifluoro-4-pyridyl)carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2,3,6-Trifluoro-4-pyridyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3,6-Trifluoro-4-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)pyridine
  • 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
  • 2,3,6-Trifluoro-4-pyridinecarboxylic acid

Comparison: (2,3,6-Trifluoro-4-pyridyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines. The trifluoromethyl group in similar compounds enhances their electron-withdrawing properties, making them useful in different chemical reactions and applications.

Properties

IUPAC Name

(2,3,6-trifluoropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)6(9)10-4/h1,11H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIUJVOFSWZKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of benzoic acid 2,3,6-trifluoro-pyridin-4-ylmethyl ester (3.43 g, 12.8 mmol) in anhydrous methanol (50 ml) at room temperature, was added sodium methoxide (693 mg, 12.8 mmol). After stirring for 20 min., excess ammonium chloride was added to the reaction mixture and stirring was continued for 30 min. The mixture was then evaporated in vacuo and the residue was dissolved in methanol-dichloromethane (1:9), filtered, and the filtrate was evaporated in vacuo. The residue was purified by silica gel column chromatography (eluent, EA:hexane (1:4) to EA) to afford 2.0 g (95%) of (2,3,6-trifluoro-pyridin-4-yl)-methanol as a white solid. m.p. 48-49° C.; 1H NMR (200 MHz, CDCl3) δ 2.18 (1H, t, J=5.6 Hz), 4.88 (2H, d, J=5.6 Hz), 7.02 (1H, s).
Name
benzoic acid 2,3,6-trifluoro-pyridin-4-ylmethyl ester
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
693 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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